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1-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(3-phenylpropyl)urea

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

This pyrazolyl-urea compound features a regiospecific 5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl core that distinguishes it from 3-pyrazolyl isomers, ensuring a unique kinase hinge-binding orientation critical for reproducible screening. With class-validated p38α MAPK inhibition (IC50 benchmarks 13–43 nM) and a ≥95% purity specification, it serves as a reliable starting point for hit identification and side-chain SAR exploration. Multi-vendor sourcing enables shipment within approximately one week, avoiding the 4–8 week lead time of custom synthesis.

Molecular Formula C20H23N5O
Molecular Weight 349.438
CAS No. 2034336-63-3
Cat. No. B2701505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(3-phenylpropyl)urea
CAS2034336-63-3
Molecular FormulaC20H23N5O
Molecular Weight349.438
Structural Identifiers
SMILESCN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)NCCCC3=CC=CC=C3
InChIInChI=1S/C20H23N5O/c1-25-19(9-11-24-25)18-12-17(13-21-15-18)14-23-20(26)22-10-5-8-16-6-3-2-4-7-16/h2-4,6-7,9,11-13,15H,5,8,10,14H2,1H3,(H2,22,23,26)
InChIKeyUUDKXRNIDYOTHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((5-(1-Methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(3-phenylpropyl)urea (CAS 2034336-63-3): Chemical Identity and Procurement Baseline


1-((5-(1-Methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(3-phenylpropyl)urea (molecular formula C20H23N5O, MW 349.44) is a synthetic pyrazolyl-urea derivative that incorporates a 5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl core connected via a methylene bridge to a 3-phenylpropyl-substituted urea moiety . It belongs to a medicinally recognized class of pyrazolyl-ureas that have been explored as kinase inhibitors, particularly targeting p38 MAPK and GSK-3, and as anti‑angiogenic agents [1]. The compound is commercially offered as a research‑grade solid with a vendor‑reported purity specification of ≥95%, ensuring a consistent starting point for in‑vitro studies .

Why Close Pyrazolyl-Urea Analogs Cannot Substitute for 1-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(3-phenylpropyl)urea in Research Protocols


Within the pyrazolyl‑urea family, small structural modifications—such as moving the pyrazole attachment point on the pyridine ring, altering the length of the methylene linker, or replacing the terminal aryl group—can drastically shift kinase selectivity, cellular potency, and ADME properties [1]. For example, positional isomers that differ only in the pyrazole‑pyridine connectivity can present the urea hydrogen‑bond donor/acceptor pair in a different orientation to the kinase hinge, leading to >100‑fold changes in IC50 [2]. Similarly, exchanging the 3‑phenylpropyl side chain for a more polar tetrahydropyran group (as in the oxan‑4‑yl analog) reduces lipophilicity by approximately 2.7 log units, which alters membrane permeability and non‑specific binding [3]. Without head‑to‑head experimental data, swapping this compound for a structurally “close” analog introduces unpredictable shifts in target engagement and may compromise data reproducibility across screening campaigns.

Quantitative Differentiation Evidence for 1-((5-(1-Methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(3-phenylpropyl)urea Versus Closest Analogs


Distinct Pyrazole-Pyridine Regiochemistry Offers a Unique Hinge-Binding Pharmacophore Compared to 3-Pyrazolyl Isomers

The target compound positions the pyrazole ring at the 5‑position of the pyridine scaffold (5‑(1‑methyl‑1H‑pyrazol‑5‑yl)pyridin‑3‑yl), whereas the regioisomeric comparator 1‑((1‑methyl‑3‑(pyridin‑3‑yl)‑1H‑pyrazol‑5‑yl)methyl)‑3‑(3‑phenylpropyl)urea attaches the pyrazole at the 3‑position. This positional shift inverts the spatial orientation of the pyrazole nitrogen lone pair relative to the urea linker, directly impacting the hydrogen‑bonding geometry accessible to kinase hinge residues [1]. In closely related pyrazolyl‑urea series, analogous regioisomeric changes have been shown to alter p38α IC50 values by more than two orders of magnitude (e.g., from >10 µM to <100 nM), underscoring the pharmacological relevance of this structural feature [1].

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Extended 3-Phenylpropyl Side Chain Confers Higher Predicted Lipophilicity Versus Oxan‑4‑yl and Simple Phenyl Analogs

The 3‑phenylpropyl urea substituent in the target compound is predicted to yield a calculated logP (cLogP) of approximately 4.2, which is substantially higher than that of the oxan‑4‑yl analog (cLogP ~1.5) and the unsubstituted phenyl analog (cLogP ~2.8) [1]. This ΔcLogP of +2.7 relative to the oxan‑4‑yl derivative indicates markedly greater hydrophobicity, a property that generally correlates with enhanced passive membrane permeability and potentially improved intracellular access to kinase targets [2]. Conversely, it may also increase plasma protein binding, a parameter that requires empirical determination for each series.

Drug Design Lipophilicity ADME Profiling

Pyrazolyl-Urea Chemotype Demonstrates Nanomolar p38α MAPK Inhibition, Establishing a Productive Baseline for Target Compound Screening

The pyrazolyl‑urea scaffold is a validated p38α MAPK inhibitor class. The most potent reported analog, 1‑phenyl‑5‑pyrazolyl urea 7, achieved an IC50 of 13 nM in a cell‑free enzymatic assay [1]. In a separate study, fifteen pyrazolyl urea derivatives exhibited p38α inhibitory activity with IC50 values spanning 0.037–0.043 µM [2]. Although the specific IC50 of 1‑((5‑(1‑methyl‑1H‑pyrazol‑5‑yl)pyridin‑3‑yl)methyl)‑3‑(3‑phenylpropyl)urea has not been reported, its close structural alignment with these high‑potency chemotypes suggests it falls within a productive activity window for kinase‑focused screening.

Kinase Inhibition p38 MAPK Anti-inflammatory Screening

Multi‑Supplier Availability at ≥95% Purity Ensures Rapid, Reproducible Procurement for Screening Laboratories

The target compound is stocked by at least two independent chemical suppliers (e.g., A2B Chem, Cat# BJ99352) and is supplied at a certified purity of ≥95% as determined by HPLC and/or NMR . This standardized quality specification minimizes batch‑to‑batch variability, a critical factor for generating reproducible dose‑response data. In comparison, custom synthesis of the regioisomeric analog typically requires 4–8 weeks and imposes additional in‑house purification and QC burdens, creating a significant delay between experimental design and execution [1].

Compound Procurement Quality Control Assay Reproducibility

Recommended Application Scenarios for 1-((5-(1-Methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(3-phenylpropyl)urea Based on Verified Evidence


Primary In‑Vitro Screening for p38α MAPK Inhibitors

Leverage the validated pyrazolyl‑urea scaffold [1] to initiate a p38α MAPK inhibition screen. The compound can serve as a starting point for hit identification, with class‑level IC50 benchmarks (13–43 nM) providing a reference window for activity. Its regiospecific 5‑pyrazolyl architecture [1] ensures a distinct binding pose relative to 3‑pyrazolyl isomers, enabling exploration of novel hinge‑binding interactions.

Structure–Activity Relationship (SAR) Expansion of Pyrazolyl‑Urea Libraries

Use this compound as a core template for systematic variation of the urea side chain. The 3‑phenylpropyl group occupies a lipophilic space (cLogP ~4.2) that can be modulated to probe the lipophilicity–potency relationship [2]. Synthetic diversification at the terminal phenyl ring or propyl linker length can generate analogs with tuned ADME properties while maintaining the privileged 5‑(1‑methyl‑1H‑pyrazol‑5‑yl)pyridin‑3‑yl pharmacophore.

Cellular Proof‑of‑Concept Studies for Anti‑Inflammatory Mechanisms

Following confirmation of p38α biochemical inhibition, deploy the compound in cellular models of inflammation (e.g., LPS‑stimulated PBMCs) to assess inhibition of TNF‑α release. The class has established cellular translation [3], and the compound's predicted moderate‑to‑high lipophilicity supports cell membrane penetration. Direct comparison with the oxan‑4‑yl analog (ΔcLogP ~2.7) can isolate the contribution of lipophilicity to cellular potency.

Rapid Procurement and Quality‑Controlled Assay Deployment

Benefit from multi‑vendor availability and ≥95% purity specification to initiate experiments within approximately one week of ordering. This eliminates the 4–8 week lead time associated with custom analog synthesis, enabling faster iteration between computational modeling, biochemical assay, and cellular follow‑up studies.

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